2-Aminobenzo[b]thiophene-3-carbonitrile

Catalog No.
S698849
CAS No.
18774-47-5
M.F
C9H6N2S
M. Wt
174.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzo[b]thiophene-3-carbonitrile

CAS Number

18774-47-5

Product Name

2-Aminobenzo[b]thiophene-3-carbonitrile

IUPAC Name

2-amino-1-benzothiophene-3-carbonitrile

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C9H6N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2

InChI Key

WNXWDETZPAYBPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N

Synthesis:

2-Aminobenzo[b]thiophene-3-carbonitrile has been synthesized through various methods, with some documented procedures involving the reaction of 2-aminobenzenethiol with cyanoacetic acid in the presence of a base, such as sodium ethoxide [].

Potential Applications:

Research suggests that 2-Aminobenzo[b]thiophene-3-carbonitrile possesses properties that might be relevant in various scientific fields, including:

  • Organic electronics

    Due to its conjugated structure, the molecule exhibits potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

  • Medicinal chemistry

    Studies have explored the potential of 2-Aminobenzo[b]thiophene-3-carbonitrile as a scaffold for the development of novel therapeutic agents. Its structural features have shown promise in areas like anti-inflammatory and antitumor activity [, ].

  • Material science

    Research suggests that 2-Aminobenzo[b]thiophene-3-carbonitrile can be incorporated into the design of functional materials with specific properties, such as photoluminescent materials and polymers [, ].

2-Aminobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound characterized by the molecular formula C10H6N2SC_{10}H_{6}N_{2}S. This compound belongs to the benzo[b]thiophene family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure consists of a benzothiophene core with an amino group and a cyano group, contributing to its unique chemical properties.

The reactivity of 2-Aminobenzo[b]thiophene-3-carbonitrile includes:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The cyano group can be reduced to form amines or aldehydes under specific conditions.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles, often utilized in drug design.

Research indicates that 2-Aminobenzo[b]thiophene-3-carbonitrile exhibits various biological activities, including:

  • Antiviral Properties: Some derivatives have shown effectiveness against viruses such as H5N1 influenza .
  • Allosteric Modulation: Compounds related to this structure have been identified as allosteric enhancers of the adenosine A1 receptor, which plays a role in cardiovascular and neurological functions .
  • Anticancer Activity: Preliminary studies suggest potential anticancer effects, although further research is needed to confirm these findings.

Several synthesis methods for 2-Aminobenzo[b]thiophene-3-carbonitrile have been reported:

  • One-Pot Synthesis: An efficient method involves a one-pot reaction starting from 2-(2-fluorophenyl) derivatives, yielding high yields of the desired product .
  • Reduction of Nitro Compounds: The compound can be synthesized by reducing 2-nitro-1-benzothiophene-3-carbonitrile using palladium on carbon in methanol under nitrogen atmosphere.
  • Cyclization Techniques: Various cyclization methods have been explored to create substituted derivatives of this compound, enhancing its pharmacological profile .

The applications of 2-Aminobenzo[b]thiophene-3-carbonitrile include:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antiviral and anticancer agents.
  • Material Science: The compound may also find applications in organic electronics due to its unique electronic properties.

Studies on the interactions of 2-Aminobenzo[b]thiophene-3-carbonitrile with biological targets have revealed:

  • Receptor Binding Affinity: It has been shown to bind effectively to certain receptors, influencing their activity and offering insights into drug design .
  • Mechanisms of Action: Understanding the molecular interactions helps elucidate its mechanism as an allosteric modulator, which could lead to novel therapeutic strategies.

Several compounds share structural similarities with 2-Aminobenzo[b]thiophene-3-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-AminobenzothiazoleContains a thiazole ringExhibits different biological activities
2-AminobenzothiopheneSimilar thiophene coreDifferent substitution patterns influence activity
5-Amino-1H-benzimidazoleContains imidazole ringKnown for distinct pharmacological properties
4-AminoquinolineContains a quinoline structurePrimarily studied for antimalarial properties
2-Amino-4-thiazolecarboxamideThiazole ring with carboxamide functionalityFocused on anti-inflammatory applications

The unique combination of the amino group and cyano functionality in 2-Aminobenzo[b]thiophene-3-carbonitrile sets it apart from these similar compounds, potentially leading to distinct biological activities and applications in medicinal chemistry.

XLogP3

2.2

LogP

2.17 (LogP)

Wikipedia

2-Amino-1-benzothiophene-3-carbonitrile

Dates

Modify: 2023-08-15

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